molecular formula C24H19N3O6S2 B12696380 6-Amino-5-((4-(2-phenylvinyl)-3-sulphophenyl)azo)naphthalene-2-sulphonic acid CAS No. 85895-94-9

6-Amino-5-((4-(2-phenylvinyl)-3-sulphophenyl)azo)naphthalene-2-sulphonic acid

Cat. No.: B12696380
CAS No.: 85895-94-9
M. Wt: 509.6 g/mol
InChI Key: HQZBUELDFBBVSZ-RAHMGYBWSA-N
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Description

6-Amino-5-((4-(2-phenylvinyl)-3-sulphophenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. This compound is often used in the dye industry due to its ability to produce brilliant hues. It is a member of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-((4-(2-phenylvinyl)-3-sulphophenyl)azo)naphthalene-2-sulphonic acid typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-((4-(2-phenylvinyl)-3-sulphophenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions vary depending on the type of substitution, but typically involve catalysts and specific solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

6-Amino-5-((4-(2-phenylvinyl)-3-sulphophenyl)azo)naphthalene-2-sulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with various enzymes and receptors. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its transport and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)naphthalene-2-sulphonic acid
  • 6-Amino-5-((2-(ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid

Uniqueness

6-Amino-5-((4-(2-phenylvinyl)-3-sulphophenyl)azo)naphthalene-2-sulphonic acid is unique due to its specific structural features, such as the phenylvinyl group and the sulfonic acid groups, which confer distinct chemical and physical properties. These features make it particularly suitable for applications requiring high solubility and specific binding characteristics.

Properties

CAS No.

85895-94-9

Molecular Formula

C24H19N3O6S2

Molecular Weight

509.6 g/mol

IUPAC Name

6-amino-5-[[4-[(E)-2-phenylethenyl]-3-sulfophenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C24H19N3O6S2/c25-22-13-9-18-14-20(34(28,29)30)11-12-21(18)24(22)27-26-19-10-8-17(23(15-19)35(31,32)33)7-6-16-4-2-1-3-5-16/h1-15H,25H2,(H,28,29,30)(H,31,32,33)/b7-6+,27-26?

InChI Key

HQZBUELDFBBVSZ-RAHMGYBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)N)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)N)S(=O)(=O)O

Origin of Product

United States

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